Methyl nicotinate

Catalog No.
S571987
CAS No.
93-60-7
M.F
C7H7NO2
M. Wt
137.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl nicotinate

CAS Number

93-60-7

Product Name

Methyl nicotinate

IUPAC Name

methyl pyridine-3-carboxylate

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3

InChI Key

YNBADRVTZLEFNH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CN=CC=C1

Solubility

Soluble
0.35 M
47.6 mg/mL at 20 °C
Soluble in fat; Slightly soluble in water
Soluble (in ethanol)

Synonyms

3-Pyridinecarboxylic Acid Methyl Ester; Nicotinic Acid Methyl Ester; 3-(Carbomethoxy)pyridine; 3-(Methoxycarbonyl)pyridine; Methyl 3-pyridinecarboxylate; NSC 13126; NSC 403799; Nicometh; m-(Methoxycarbonyl)pyridine

Canonical SMILES

COC(=O)C1=CN=CC=C1

Assessment of Microcirculation:

  • Vasodilation: Methyl nicotinate possesses vasodilatory properties, meaning it causes blood vessels to widen. This makes it a valuable tool in research for assessing microcirculation, the flow of blood in small blood vessels. Researchers topically apply methyl nicotinate to the skin and measure the resulting redness (erythema) as an indicator of blood flow changes.
  • Standardization: Researchers have explored establishing a standardized method for using methyl nicotinate to assess microcirculation. This involves determining the minimal erythema concentration (MEC) - the lowest concentration needed to induce redness - to account for individual variations in sensitivity.

Evaluation of Anti-inflammatory Agents:

  • Inflammation model: The vasodilatory effect of methyl nicotinate can be used to create a localized inflammatory response in the skin. Researchers then evaluate the effectiveness of topical anti-inflammatory agents by measuring their ability to reduce this inflammation.

Enhancing Peripheral Blood Collection:

  • Improved blood flow: Studies suggest that topical application of methyl nicotinate solution can increase blood flow, particularly in the earlobe. This finding holds potential for improving peripheral blood collection, especially for individuals with difficulty providing venous blood samples.

Methyl nicotinate is the methyl ester of nicotinic acid (vitamin B3) []. It is a synthetic compound, not naturally occurring. Methyl nicotinate holds significance in scientific research due to its properties as a topical vasodilator, meaning it widens blood vessels near the site of application []. This increased blood flow is thought to be the mechanism behind its pain-relieving effects [].


Molecular Structure Analysis

Methyl nicotinate has a relatively simple molecular structure. It consists of a pyridine ring (a six-membered aromatic ring containing nitrogen) with a methyl group (CH3) attached at one position and a carbonyl group (C=O) attached at another position []. The presence of the pyridine ring is likely responsible for some of the compound's biological activity [].


Chemical Reactions Analysis

Synthesis

Methyl nicotinate can be synthesized through the esterification reaction of nicotinic acid with methanol in the presence of an acid catalyst [].

Balanced Chemical Equation:

C6H5NO2 (nicotinic acid) + CH3OH (methanol) -> C6H7NO2 (methyl nicotinate) + H2O (water) []

Decomposition

Methyl nicotinate can hydrolyze (break down with water) back into nicotinic acid and methanol under acidic or alkaline conditions [].

Balanced Chemical Equation:

C6H7NO2 (methyl nicotinate) + H2O (water) -> C6H5NO2 (nicotinic acid) + CH3OH (methanol) []

Other Relevant Reactions:

Physical and Chemical Properties

  • Melting point: 138°C []
  • Boiling point: 261-263°C []
  • Solubility: Soluble in water, alcohol, and ether []
  • Appearance: Colorless to pale yellow liquid []

Methyl nicotinate acts as a topical rubefacient. Rubefacients are substances that cause redness and a warming sensation on the skin []. When applied topically, methyl nicotinate is absorbed through the skin and converted back to nicotinic acid []. Nicotinic acid then interacts with receptors in the blood vessel walls, causing them to dilate (widen) []. This increased blood flow to the area is thought to be responsible for the pain-relieving effect by reducing inflammation and promoting healing [].

Methyl nicotinate is generally considered safe for topical use when applied as directed []. However, some potential side effects can occur, including:

  • Skin irritation (redness, burning, itching) []
  • Allergic reactions (rare) []

Methyl nicotinate should not be applied to broken skin or mucous membranes [].

Data on Toxicity:

Limited data exists on the specific toxicity of methyl nicotinate in humans. However, studies suggest low oral toxicity [].

Flammability:

Methyl nicotinate is combustible but not considered highly flammable [].

Reactivity:

Methyl nicotinate can hydrolyze under acidic or alkaline conditions []. It is otherwise considered a stable compound.

Physical Description

Solid
White crystalline solid; Fresh caramelic nutty, mild tobacco aroma

XLogP3

0.8

Boiling Point

209
204.0 °C

LogP

0.8
0.83 (LogP)
0.83

Melting Point

38-43
42.5 °C
Mp 38 °
38°C

UNII

7B1AVU9DJN

GHS Hazard Statements

Aggregated GHS information provided by 1621 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 13 of 1621 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1608 of 1621 companies with hazard statement code(s):;
H315 (99.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.88%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the temporary relief of aches and pains in muscles, tendons, and joints.

Pharmacology

Following topical administration, methyl nicotinate acts as a peripheral vasodilator to enhance local blood flow at the site of application. It induced vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction [A33027]. During tissue penetration at the dermis, methyl nicotinate is hydrolyzed to nicotinic acid [A33027]. In human volunteers, topical administration of methyl nicotinate caused vasodilation-induced generalized cutaneous erythema [A33027].

Mechanism of Action

While the mechanism of action of methyl nicotinate and other topically-administered nicotinic acid esters is not clear, it is thought that methyl nicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life [A33027]. It was demonstrated in human subjects that the local cutaneous vascular response to methyl nicotinic was suppressed by inhibitors of prostaglandin biosynthesis, indicating that the effect of methyl nicotinate on vascular smooth muscles may be mediated by the release of local prostaglandins [F65]. Prostaglandins released from the skin and blood vessels induce cutaneous vasodilation [F65].

Pictograms

Irritant

Irritant

Other CAS

93-60-7

Wikipedia

Methyl nicotinate

Biological Half Life

_In vitro_, the half-life of methyl nicotinate in the dermis was 3 to 10 minutes.

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Soothing; Tonic

General Manufacturing Information

3-Pyridinecarboxylic acid, methyl ester: ACTIVE

Dates

Modify: 2023-08-15
Muller B, Kasper M, Surber C, Imanidis G: Permeation, metabolism and site of action concentration of nicotinic acid derivatives in human skin. Correlation with topical pharmacological effect. Eur J Pharm Sci. 2003 Oct;20(2):181-95. [PMID:14550884]
Roskos KV, Bircher AJ, Maibach HI, Guy RH: Pharmacodynamic measurements of methyl nicotinate percutaneous absorption: the effect of aging on microcirculation. Br J Dermatol. 1990 Feb;122(2):165-71. [PMID:2317445]
Zhang et al. A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation. Nature Chemistry, DOI: 10.1038/s41557-021-00792-1, published online 11 October 2021

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